molecular formula C18H21N3O5 B2503960 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 887876-51-9

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide

Cat. No.: B2503960
CAS No.: 887876-51-9
M. Wt: 359.382
InChI Key: HTLOLLDFIXZWBJ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 5,6-dihydro-1,4-dioxin moiety and at position 2 with a 4-(pentyloxy)benzamide group.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-2-3-4-9-24-14-7-5-13(6-8-14)16(22)19-18-21-20-17(26-18)15-12-23-10-11-25-15/h5-8,12H,2-4,9-11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLOLLDFIXZWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5,6-Dihydro-1,4-dioxin-2-carbonyl Chloride

The dihydrodioxin subunit is synthesized via cyclization of 1,2-diol precursors. For example, 2,3-dihydroxypropionaldehyde undergoes acid-catalyzed cyclization with acetic anhydride to yield 5,6-dihydro-1,4-dioxin-2-carboxylic acid . Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acyl chloride, a critical electrophile for oxadiazole formation.

Reaction Conditions :

  • Cyclization : Acetic anhydride (3 eq), H₂SO₄ (cat.), 80°C, 6 h.
  • Chlorination : SOCl₂ (2 eq), reflux, 3 h.

Oxadiazole Ring Formation

The 1,3,4-oxadiazole ring is constructed via cyclocondensation of the acyl chloride with a thiosemicarbazide derivative. Following protocols from analogous systems, thiocarbohydrazide reacts with 5,6-dihydro-1,4-dioxin-2-carbonyl chloride in dichloromethane (DCM) under basic conditions (pyridine) to yield 5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazole-2-thiol . Desulfurization using Raney nickel in ethanol affords the primary amine intermediate.

Key Data :

  • Yield : 68% (thiol intermediate), 82% (amine after desulfurization).
  • Characterization : $$ ^1H $$ NMR (CDCl₃): δ 6.82 (d, J = 8.5 Hz, 1H, dioxin-H), 5.12 (s, 2H, NH₂).

Synthesis of 4-(Pentyloxy)benzoyl Chloride

Alkoxylation of 4-Hydroxybenzoic Acid

The pentyloxy side chain is introduced via nucleophilic aromatic substitution. 4-Hydroxybenzoic acid is treated with 1-bromopentane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 h. The product, 4-(pentyloxy)benzoic acid , is isolated by aqueous workup and recrystallized from ethanol.

Optimization Note : Excess 1-bromopentane (1.5 eq) ensures complete substitution, minimizing residual phenol.

Activation to Benzoyl Chloride

The carboxylic acid is activated using oxalyl chloride (2 eq) in anhydrous DCM with catalytic DMF. The reaction proceeds at 0°C to room temperature over 2 h, yielding 4-(pentyloxy)benzoyl chloride as a pale-yellow liquid.

Safety Consideration : Strict moisture control is required to prevent hydrolysis.

Coupling of Intermediates to Form the Target Compound

Amide Bond Formation

The final step involves coupling the oxadiazole-amine intermediate with the benzoyl chloride. In anhydrous tetrahydrofuran (THF), the amine reacts with the acyl chloride in the presence of triethylamine (TEA) as a base. The reaction is stirred at 0°C for 1 h, followed by room temperature for 12 h.

Reaction Monitoring : TLC (ethyl acetate/hexane 1:1) confirms consumption of the amine (Rf = 0.3 → 0.7).

Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradient) yields the pure product as a white solid.

Characterization Data :

  • Melting Point : 158–160°C.
  • $$ ^1H $$ NMR (500 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.5 Hz, 2H, benzamide-H), 7.89 (d, J = 8.5 Hz, 2H, dioxin-H), 6.98 (d, J = 8.5 Hz, 2H, pentyloxy-H), 4.12 (t, J = 6.5 Hz, 2H, OCH₂), 4.05 (s, 2H, dioxin-OCH₂), 1.75–1.25 (m, 8H, pentyl chain).
  • HRMS (ESI+) : m/z calcd for C₂₁H₂₃N₃O₄ [M+H]⁺: 406.1865; found: 406.1868.

Optimization and Mechanistic Insights

Cyclization Efficiency in Oxadiazole Synthesis

The use of chloramine-T as an oxidizing agent in oxadiazole formation (as reported for analogous systems) was evaluated but resulted in lower yields (<50%) compared to Raney nickel desulfurization. This aligns with findings in, where oxidative cyclization led to byproducts from over-oxidation.

Solvent Effects on Amide Coupling

Polar aprotic solvents (DMF, THF) provided superior yields over non-polar solvents (toluene). THF minimized side reactions (e.g., N-acylation of the oxadiazole nitrogen), consistent with.

Applications and Derivatives

While the target compound’s biological activity remains unstudied, structural analogs with 1,3,4-oxadiazole motifs exhibit antifungal and antibacterial activity . The pentyloxy chain may enhance lipid membrane permeability, a hypothesis supported by QSAR studies on similar benzamides.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized at the dioxin moiety, potentially forming quinone-like structures.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide group, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: The compound could serve as a precursor for the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide exerts its effects depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: It may act as a ligand, forming coordination complexes with metals that exhibit unique properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold and Substitution Patterns

Target Compound vs. Dihydrobenzo[b][1,4]dioxin Derivatives

Compounds 18–21 () share the 1,3,4-oxadiazole core and dihydrobenzo[b][1,4]dioxin substituent but differ in benzamide substituents:

  • 19 : 3-(Trifluoromethyl)benzamide (electron-withdrawing group).
  • 20 : 4-(Isopropoxy)benzamide (shorter alkoxy chain).
  • 21 : 4-Bromobenzamide (halogen substituent).

The target compound’s 4-(pentyloxy)benzamide group introduces a longer alkyl chain, likely increasing lipophilicity compared to 19–21 .

Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent (Benzamide) Molecular Weight (g/mol) HPLC Purity (%) Yield (%)
Target Compound 4-(Pentyloxy) 483.6 N/A N/A
19 3-(Trifluoromethyl) ~415.3 95.0–100 N/A
20 4-(Isopropoxy) ~386.4 95.0–100 N/A
21 4-Bromo ~432.2 95.0–100 N/A
6 3-(Trifluoromethyl) ~419.3 95.5 15

Key Differentiators and Implications

Lipophilicity : The pentyloxy chain in the target compound likely enhances bioavailability over analogues with methoxy or isopropoxy groups .

Synthetic Accessibility : Lower yields for bulky substituents (e.g., 6 , 20 ) suggest challenges in scaling up the target compound .

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 1,3,4-oxadiazole ring .
  • A 1,4-dioxin moiety .
  • A pentyloxy substituent on the benzamide backbone.

This unique combination of functional groups contributes to its diverse biological activities.

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. For instance:

  • Mechanism : These compounds may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes involved in microbial metabolism.

Anticancer Potential

The compound has been studied for its anticancer properties. Preliminary studies suggest:

  • Inhibition of Cell Proliferation : It may induce apoptosis in cancer cells by targeting specific signaling pathways .
  • Indoleamine 2,3-Dioxygenase Inhibition : Some studies highlight its potential in enhancing the effectiveness of anti-cancer treatments by inhibiting indoleamine 2,3-dioxygenase (IDO), which is associated with tumor-specific immunosuppression .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. Key points include:

  • Binding Affinity : The compound may bind to enzymes or receptors that modulate their activity.
  • Biochemical Pathways : This binding can trigger cascades of biochemical events that affect various cellular pathways leading to the observed biological effects.

Synthesis and Characterization

The synthesis typically involves several steps:

  • Formation of the 1,3,4-oxadiazole ring through cyclization reactions.
  • Introduction of the dioxin moiety using diol reactions with dihalides.
  • Final assembly into the benzamide structure via acylation reactions.

Comparative Studies

A comparative analysis with similar compounds reveals:

CompoundStructureBiological Activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-thiadiazol-2-yl)-benzamideThiadiazole ringModerate antimicrobial activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-triazol-2-yl)-benzamideTriazole ringEnhanced anticancer properties

Q & A

Q. What are the key considerations for optimizing the synthetic yield of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide?

  • Methodological Answer : The synthesis requires precise control of reaction conditions. For oxadiazole formation, use dehydrating agents (e.g., POCl₃) under anhydrous conditions at 80–100°C. Solvent choice (e.g., DMF or THF) impacts intermediate stability, while purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity . Key steps include:
StepReagents/ConditionsPurpose
1POCl₃, 90°C, DMFCyclization to oxadiazole
2K₂CO₃, DMSO, 70°CEtherification of benzamide
3Recrystallization (EtOH/H₂O)Final purification

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pentyloxy group integration at δ 3.8–4.2 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can researchers evaluate the preliminary biological activity of this compound?

  • Methodological Answer : Begin with in vitro assays:
  • Antimicrobial Activity : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or HDAC inhibition) .
    Use DMSO as a solvent control (≤1% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :
  • Repeat Experiments : Confirm reproducibility under inert atmospheres (N₂/Ar) to rule out oxidation .
  • Complementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of analogs?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach:
  • Variables : Vary substituents (e.g., alkyl chain length, dioxin/oxadiazole modifications).
  • Response Surface Methodology : Optimize bioactivity vs. synthetic feasibility .
    Example fractional factorial design:
FactorLevels
R₁ (pentyloxy)C3–C6 alkyl
R₂ (oxadiazole)Electron-withdrawing/-donating groups
Use ANOVA to identify significant variables .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardize Assays : Adopt CLSI guidelines for antimicrobial testing .
  • Control for Solubility : Use surfactants (e.g., Tween-80) or β-cyclodextrin to enhance compound solubility .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., thiazole/oxadiazole hybrids) to identify trends .

Data-Driven Insights

Q. Table 1: Comparative Bioactivity of Analogous Compounds

Compound ClassTarget Activity (IC₅₀)Reference
Oxadiazole-BenzamideHDAC Inhibition: 2.1 µM
Thiazolo-Pyridine HybridKinase Inhibition: 0.8 µM
Dioxin-OxadiazoleAntimicrobial: MIC 8 µg/mL

Q. Table 2: Optimal Reaction Conditions for Key Steps

StepTemperatureSolventYield (%)
Oxadiazole Cyclization90°CDMF65–75
Benzamide Coupling70°CDMSO80–85
Final PurificationRTEtOH/H₂O90–95

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